Superior Potency Against Candida albicans Compared to Miconazole and Fluconazole
Antifungal agent 59 (compound A23) demonstrates superior in vitro potency against Candida albicans with an MIC of 0.02 μg/mL [1]. This is more potent than the reported MIC90 of miconazole (0.12 μg/mL against fluconazole-susceptible strains and 0.5 μg/mL against fluconazole-resistant strains) [2]. Furthermore, it shows significant activity against fluconazole-resistant fungi, a key differentiation from the comparator fluconazole [3].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against C. albicans |
|---|---|
| Target Compound Data | 0.02 μg/mL |
| Comparator Or Baseline | Miconazole: MIC90 of 0.12 μg/mL (susceptible) and 0.5 μg/mL (resistant); Fluconazole: known resistance in certain strains |
| Quantified Difference | 5-fold lower than miconazole MIC90 (susceptible); 25-fold lower than miconazole MIC90 (resistant) |
| Conditions | In vitro broth microdilution assay per CLSI methodology for target compound; comparator data from a separate CLSI-based study (Isham et al., 2010). |
Why This Matters
This potency advantage, particularly against resistant strains, positions Antifungal Agent 59 as a more effective tool compound for investigating antifungal mechanisms where standard azoles are ineffective.
- [1] TargetMol. Antifungal agent 59 (Compound A23) Technical Datasheet. Accessed 2026. View Source
- [2] Isham N, et al. Antifungal activity of miconazole against recent Candida strains. Mycoses. 2010 Sep;53(5):434-7. View Source
- [3] Xu H, Su X, Guo MB, An R, Mou YH, Hou Z, Guo C. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents. Eur J Med Chem. 2020 Jul 15;198:112360. View Source
